6-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine
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Overview
Description
Preparation Methods
The synthesis of 6-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine typically involves the reaction of 6-fluoro-1,2-diaminobenzene with 2-methoxyethylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom or the methoxyethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine can be compared with other similar compounds, such as:
6-Fluoro-1,2-diaminobenzene: Lacks the methoxyethyl group, which may affect its reactivity and applications.
N1-(2-methoxyethyl)benzene-1,2-diamine: Lacks the fluorine atom, which can influence its chemical properties and interactions.
Other substituted benzenediamines:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-fluoro-2-N-(2-methoxyethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c1-13-6-5-12-9-7(10)3-2-4-8(9)11/h2-4,12H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYPTEBVQJQWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=CC=C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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